1,1,1,3,3-Pentachlorobutane

説明

Contextualization within Halogenated Alkanes Chemistry

Halogenated alkanes, also known as haloalkanes or alkyl halides, are a class of organic compounds derived from alkanes by the replacement of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.pubchemguide.co.uk These compounds are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded to the carbon atom that carries the halogen. studypug.com The chemistry of haloalkanes is largely dictated by the nature of the carbon-halogen bond, which is polar and susceptible to nucleophilic substitution and elimination reactions. chemguide.co.uk

Within this broad category, polychlorinated alkanes represent molecules where multiple hydrogen atoms have been substituted specifically by chlorine atoms. Polychlorinated butanes are a subgroup of these compounds, based on the four-carbon butane (B89635) backbone. The degree and position of chlorination significantly influence the physical and chemical properties of the molecule. Increased chlorination generally leads to higher molecular weight, density, and boiling point. The study of specific isomers, such as 1,1,1,3,3-Pentachlorobutane, provides insight into the reactivity and potential applications of heavily chlorinated hydrocarbons.

Scope and Significance of this compound Investigations

Research into this compound (also known as HCC-360jfa) is primarily driven by its role as a key chemical intermediate. gychbjb.com A significant area of investigation focuses on its synthesis and subsequent use as a precursor for producing fluorinated compounds. vulcanchem.com Notably, this compound is the direct precursor to 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc). google.com HFC-365mfc has been developed as a foam blowing agent, refrigerant, and solvent, intended as a replacement for chlorofluorocarbons (CFCs) and other substances with high ozone depletion potential. google.com

The synthesis of this compound itself is a subject of detailed research, particularly the telomerization reaction of carbon tetrachloride with 2-chloropropene (B1346963). researchgate.netscispace.comresearchgate.net Kinetic studies of this reaction, utilizing various catalyst systems, aim to optimize reaction conditions to achieve high yields and purity, which is crucial for its industrial viability. gychbjb.comresearchgate.netscispace.com Therefore, the investigation of this compound is significant both for fundamental studies in organochlorine chemistry and for its practical application in the synthesis of environmentally relevant fluorocarbons.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21981-33-9 |

| Molecular Formula | C₄H₅Cl₅ |

| Molecular Weight | 230.3475 g/mol |

| Boiling Point | 202.1°C at 760 mmHg |

| Density | 1.519 g/cm³ |

| Flash Point | 72.4°C |

| LogP | 2.7 at 20°C and pH 7 |

Data sourced from references chemical-suppliers.eualfa-chemistry.comchemicalbook.com

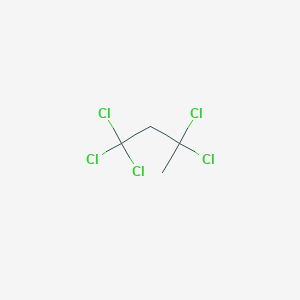

Structure

2D Structure

3D Structure

特性

CAS番号 |

21981-33-9 |

|---|---|

分子式 |

C4H5Cl5 |

分子量 |

230.3 g/mol |

IUPAC名 |

1,1,1,3,3-pentachlorobutane |

InChI |

InChI=1S/C4H5Cl5/c1-3(5,6)2-4(7,8)9/h2H2,1H3 |

InChIキー |

FFBFEBDZFWMXBE-UHFFFAOYSA-N |

正規SMILES |

CC(CC(Cl)(Cl)Cl)(Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 1,1,1,3,3 Pentachlorobutane

Telomerization Reactions

Telomerization for the synthesis of 1,1,1,3,3-pentachlorobutane is an addition reaction where a molecule of carbon tetrachloride (the telogen) adds across the double bond of an alkene, 2-chloropropene (B1346963) (the taxogen). This process is not self-initiating and requires a catalyst to proceed efficiently. The reaction yields this compound, a valuable intermediate in the production of other chemical compounds, including fluorinated hydrocarbons. google.compatsnap.comgoogle.com The fundamental reaction is the addition of CCl₄ to CH₂=C(Cl)CH₃. Various catalytic systems based on copper, iron, and nickel have been developed to promote this transformation under controlled conditions to maximize yield and selectivity. google.comresearchgate.netgoogle.com

Catalyst Systems and Their Mechanistic Roles

Copper and its salts are effective catalysts for the telomerization of carbon tetrachloride and 2-chloropropene. google.com Both cuprous and cupric compounds have been utilized, often in conjunction with a co-catalyst or specific solvent. researchgate.netgoogle.com One studied system employs copper(II) chloride (CuCl₂) supported on activated carbon. gychbjb.com This heterogeneous catalyst facilitates the liquid-phase reaction, and research has shown that a yield of up to 90.5% can be achieved under optimized conditions. gychbjb.com Another approach uses copper powder in dimethylformamide (DMF) as the solvent. researchgate.net Kinetic studies of this system indicate the reaction is second-order. researchgate.net The mechanism is believed to involve a redox cycle where the copper catalyst facilitates the transfer of a chlorine atom from carbon tetrachloride to generate a trichloromethyl radical (•CCl₃), which then adds to the 2-chloropropene.

Table 1: Copper-Catalyzed Synthesis of this compound

| Catalyst System | Reactants | Solvent | Temperature | Time | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|---|

| CuCl₂/Activated Carbon | CCl₄, 2-chloropropene | Acetonitrile | 160 °C | 15 hours | N/A | 90.5% | gychbjb.com |

Iron-based systems, particularly those involving a combination of iron metal and iron chlorides (Fe/FeCl₃), are also prominent catalysts for this telomerization. scispace.com These catalysts are often used with an auxiliary catalyst, such as triphenylphosphine (B44618), to improve performance. scispace.com Kinetic studies have shown that the telomerization reaction promoted by the Fe-FeCl₃ system is first order, and it is proposed to follow a non-chain redox mechanism. scispace.com An alternative method utilizes a main catalyst selected from iron (II) salts (like ferrous chloride), metallic iron powder, or iron (III) salts (like ferric chloride), in combination with a co-catalyst such as an alkyl phosphite (B83602) or phosphate (B84403). google.com A significant advantage of this particular system is its ability to proceed without the need for an organic solvent, which simplifies product separation and reduces production costs. google.com The mechanism in iron-based systems is thought to involve the reduction of the higher oxidation state iron salt by iron powder, which then activates the carbon tetrachloride.

Table 2: Iron-Catalyzed Synthesis of this compound

| Catalyst System | Co-catalyst | Solvent | Temperature | Pressure | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Fe-FeCl₃ | Triphenylphosphine | N/A | 60-130 °C | 0.1-0.5 MPa | N/A | scispace.com |

| Fe(II)/Fe/Fe(III) salts | Alkyl phosphites/phosphates | None | 80-90 °C | < 0.3 MPa | High conversion and selectivity | google.com |

Organonickel compounds have been patented as effective catalysts for the synthesis of this compound from a haloalkane and a haloolefin. google.com This process allows the reaction to occur under mild conditions, such as at a temperature of 40°C. google.com For instance, using a specific organonickel bromide catalyst in the presence of adiponitrile (B1665535) as a solvent, a 79% yield of this compound was achieved in just one hour, with a selectivity of 88%. google.com The use of nickel catalysts demonstrates the versatility of transition metals in promoting this specific C-C bond formation. Catalytic systems including palladium, platinum, and nickel as active components have also been noted for this reaction. patsnap.com

Table 3: Nickel-Catalyzed Synthesis of this compound

| Catalyst | Solvent | Temperature | Time | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Organonickel Bromide | Adiponitrile | 40 °C | 1 hour | 79% | 88% | google.com |

Lewis acids are defined as electron-pair acceptors and are commonly used in organic chemistry to activate substrates. wikipedia.org Typical Lewis acids are metal-based, including compounds of aluminum, boron, tin, and various transition metals like iron and copper. wikipedia.org In the context of telomerization, metal halides such as ferric chloride (FeCl₃) can function as Lewis acids. wikipedia.org The Lewis acid can polarize the C-Cl bond in carbon tetrachloride, rendering the carbon atom more electrophilic and susceptible to attack by the π-bond of the alkene (2-chloropropene). While the primary catalytic role in many of these systems is described through a redox radical mechanism, the Lewis acidic character of the metal catalyst, especially for iron(III) and copper(II) halides, likely contributes to the activation of the reactants. google.comscispace.com However, dedicated studies focusing solely on a Lewis acid-promoted mechanism for this compound synthesis are less common compared to the extensive research on redox-initiated pathways. It is worth noting that Lewis acids like antimony pentachloride and tin tetrachloride are used in the subsequent fluorination of this compound, highlighting their role in activating C-Cl bonds for substitution. google.com

Co-catalyst and Solvent Effects on Reaction Efficacy

The efficiency of the telomerization reaction is not solely dependent on the primary catalyst but is also significantly influenced by the presence of co-catalysts and the choice of solvent.

Co-catalysts: Co-catalysts, also referred to as auxiliary or secondary catalysts, are often employed to enhance the activity and selectivity of the primary catalyst. In iron-catalyzed systems, phosphorus-based compounds are common co-catalysts. google.com Examples include triphenylphosphine, alkyl phosphites, and alkyl phosphates like tributyl phosphate (TBP). google.comscispace.comresearchgate.net These ligands can coordinate to the metal center, modifying its electronic properties and stability, which in turn affects the kinetics of the catalytic cycle. researchgate.net For copper-catalyzed reactions, amines such as triethanolamine (B1662121) have been used as promoters in similar telomerization reactions. researchgate.net

Solvent Effects: The solvent can play multiple roles in the synthesis of this compound. It can act as a medium to dissolve reactants and catalysts, influence reaction rates, and in some cases, participate in the catalytic cycle as a ligand. nih.gov

Nitriles : Solvents like acetonitrile, adiponitrile, and propionitrile (B127096) are frequently used. google.comgychbjb.com Acetonitrile has been shown to be effective in copper-catalyzed systems, with optimal yields obtained at specific molar ratios of solvent to reactants. gychbjb.com Organonickel-catalyzed reactions have demonstrated high yields and selectivities in nitrile solvents like adiponitrile and propionitrile under mild conditions. google.com

Amides : Dimethylformamide (DMF) has been used as a solvent for copper powder-catalyzed synthesis. researchgate.net

Solvent-Free Systems : A notable development is the use of an iron-based catalyst system that operates without an organic solvent. google.com This approach offers significant environmental and economic benefits by simplifying the process, reducing waste, and making the separation of the catalyst and product more straightforward. google.com

The interplay between the catalyst, co-catalyst, and solvent is crucial for optimizing the synthesis of this compound, allowing for high yields and selectivities under manageable reaction conditions.

Kinetic Studies and Mechanistic Insights into Telomerization Processes

The synthesis of this compound is frequently achieved through the telomerization of a C2 chlorinated alkene (the taxogen) with a polychlorinated C1 or C2 alkane (the telogen). A common example is the reaction of 2-chloropropene with carbon tetrachloride. scispace.comresearchgate.net Kinetic and mechanistic studies of these processes are crucial for understanding and optimizing the synthesis.

Kinetic investigations have provided quantitative data on the rate of telomerization for this compound synthesis. In a study utilizing an iron-iron(III) chloride (Fe-FeCl₃) catalyst system with triphenylphosphine as an auxiliary catalyst, the telomerization of carbon tetrachloride with 2-chloropropene was determined to be a first-order reaction. scispace.com The activation energy for this specific process was calculated to be 78.9 kJ/mol. scispace.com

Another kinetic study on the same reaction, but catalyzed by copper powder in dimethylformamide (DMF), found the telomerization to be a second-order reaction within a temperature range of 353-393 K. researchgate.net The apparent activation energy was determined to be 76.8 kJ/mol, with a pre-exponential factor of 1.5×10⁸. researchgate.net

Table 1: Kinetic Data for the Synthesis of this compound

| Catalyst System | Reaction Order | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| Fe-FeCl₃ / Triphenylphosphine | First-order | 78.9 |

This table presents kinetic parameters determined from different catalytic systems for the telomerization synthesis of this compound.

The chain redox-catalytic mechanism is a proposed pathway for certain telomerization reactions. For instance, the telomerization of tetrachloromethane with chloroethylene, when promoted by an Fe/FeCl₃ redox catalyst and a tributyl phosphate (TBP) ligand, is suggested to follow this mechanism. researchgate.net In this type of mechanism, the catalyst (e.g., an iron complex) cycles between different oxidation states to propagate the radical chain. The apparent rate constant and the induction period of the reaction are related to the coordination number and concentration of the catalyst complexes. researchgate.net While this specific example produces a related compound (1,1,1,3,3-pentachloropropane), the principles of the chain redox-catalytic mechanism are relevant to telomerization processes in general. researchgate.netresearchgate.net

In the absence of a metal-based catalyst, telomerization reactions can proceed via a free radical mechanism. researchgate.net This process typically requires an initiator, such as a peroxide or AIBN, or initiation through thermal or photochemical means to generate the initial radicals from the telogen (e.g., carbon tetrachloride). The resulting trichloromethyl radical (•CCl₃) then adds across the double bond of the taxogen (e.g., 2-chloropropene). This is followed by a chain transfer step where the new radical abstracts a chlorine atom from another molecule of the telogen, propagating the chain and forming the 1:1 adduct, this compound.

Research has shown that the synthesis of this compound via the telomerization of carbon tetrachloride with 2-chloropropene, when promoted with an Fe-FeCl₃ catalyst and triphenylphosphine, follows a non-chain redox mechanism. scispace.com Similarly, the synthesis of the related 1,1,1,3,3-pentachloropropane (B1622584) in the presence of an iron powder catalyst is also reported to follow a non-chain redox mechanism. researchgate.net In this pathway, the catalyst is involved in the initiation and termination steps, but there is no propagating radical chain. The active species are generated directly from the interaction of the catalyst with the telogen.

Optimization of Reaction Parameters (Temperature, Pressure, Reactant Ratios)

Optimizing reaction parameters is critical to maximizing the yield and selectivity of this compound. Studies have identified optimal conditions for various catalytic systems.

For the synthesis using a copper powder catalyst in DMF, the preferred conditions were found to be a temperature of 373 K (100°C) and a pressure of 0.4 MPa. researchgate.net The optimal molar amounts for the reactants were also established. researchgate.net

When using a copper(II) chloride catalyst supported on activated carbon (CuCl₂/C), a yield of up to 90.5% was achieved. gychbjb.com The optimal conditions determined through orthogonal testing were a reaction temperature of 160°C, a reaction time of 15 hours, and a specific molar ratio of reactants and catalyst components. gychbjb.com

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Catalyst System | Temperature | Pressure | Reactant Molar Ratio (Example) | Yield |

|---|---|---|---|---|

| Copper powder / DMF | 373 K (100°C) | 0.4 MPa | n(CCl₄):n(2-chloropropene) = 0.878:0.595 | Not specified |

This table summarizes the optimized parameters from different research studies to maximize the yield of this compound.

Chlorination Approaches for Precursors

An alternative to telomerization is the direct chlorination of hydrocarbon precursors. The synthesis of polychlorinated butanes can be achieved through the chlorination of butane (B89635). This process typically proceeds through a radical chain mechanism, often initiated by UV light or high temperatures. smolecule.com However, this method generally lacks selectivity and results in a mixture of various chlorinated isomers, including dichlorobutanes and trichlorobutanes. Achieving a high yield of a specific isomer like this compound through this route is challenging due to the statistical nature of radical substitution on the alkane backbone and the potential for over-chlorination leading to side products. smolecule.com

Ultraviolet-Irradiation Induced Chlorination of Butane Derivatives

The synthesis of polychlorinated alkanes can be achieved through free-radical halogenation, a process typically initiated by ultraviolet (UV) light. lscollege.ac.inwikipedia.org This method is characteristic of the reaction between alkanes and chlorine gas. The fundamental principle of this reaction involves the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV radiation. This initiation step is the cornerstone of a chain reaction mechanism. lscollege.ac.insavemyexams.com

The subsequent propagation steps involve the abstraction of a hydrogen atom from the alkane by a chlorine radical, forming a hydrogen chloride molecule and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to yield a chloroalkane and a new chlorine radical, which continues the chain reaction. savemyexams.com

In the context of synthesizing this compound, the starting material would likely be butane or a partially chlorinated butane derivative. The photochemical chlorination of n-butane is known to produce a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301). quora.com Further exposure of these monochlorinated butanes to UV light and chlorine gas would lead to the formation of dichlorobutanes and subsequently higher chlorinated species. upenn.edubartleby.com The free-radical chlorination of 1-chlorobutane, for instance, results in a mixture of isomeric dichlorobutanes. bartleby.com

It is through the successive and continued chlorination of these intermediates that this compound could be formed. However, a significant challenge of free-radical chlorination is its lack of selectivity. wikipedia.org The reaction tends to produce a complex mixture of isomers and compounds with varying degrees of chlorination, making the isolation of a specific polychlorinated alkane like this compound in high yield a considerable challenge. The final product distribution is influenced by the relative reactivity of the different hydrogen atoms within the substrate molecule. quora.com

Ionic Chlorination Reactions

Ionic chlorination represents an alternative pathway for the chlorination of organic compounds. Unlike free-radical chlorination, which proceeds through uncharged radical intermediates, ionic chlorination involves electrophilic attack by a chlorinating agent on a substrate, often facilitated by a Lewis acid catalyst. bartleby.com This method is commonly employed for the chlorination of aromatic compounds, such as the conversion of toluene (B28343) to chlorotoluene in the presence of an ionic liquid catalyst. bartleby.com

In the realm of alkane and haloalkane chlorination, ionic mechanisms can also be utilized. For instance, the chlorination of 1,2-dichloropropane (B32752) to 1,1,2,2,3-pentachloropropane (B100383) can be achieved using sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid like aluminum chloride. google.com This type of reaction proceeds via a mechanism where the Lewis acid activates the chlorinating agent, enhancing its electrophilicity.

While specific examples of the synthesis of this compound through ionic chlorination are not extensively documented in publicly available research, the principles of this methodology suggest its potential applicability. A plausible, though perhaps not commonly practiced, route could involve the use of a suitable butane derivative and a potent chlorinating agent-catalyst system that favors an ionic pathway. The selection of the catalyst and reaction conditions would be crucial in directing the chlorination towards the desired pentachlorobutane isomer and minimizing side reactions.

Radical Addition Reactions in Polychlorination Systems

A highly effective and well-documented method for the synthesis of this compound is through radical addition reactions, specifically telomerization. lscollege.ac.inCurrent time information in Bangalore, IN. This process involves the addition of a polyhalogenated alkane, acting as the telogen, across the double bond of an alkene, the taxogen.

The most prominent example for the synthesis of this compound (also known as HCC-360jfa) is the telomerization of 2-chloropropene with carbon tetrachloride (CCl₄). lscollege.ac.insavemyexams.comCurrent time information in Bangalore, IN. This reaction is typically catalyzed by a copper-based system. One study utilized a copper chloride catalyst supported on activated carbon. Current time information in Bangalore, IN. The research investigated the influence of various operating conditions on the reaction yield, including catalyst dosage, molar ratio of reactants, reaction temperature, time, and pressure. Through orthogonal testing, optimal conditions were determined to achieve a high yield of this compound. Current time information in Bangalore, IN.

Another study on the kinetics of this synthesis employed copper powder as a catalyst in dimethylformamide (DMF) as a solvent. lscollege.ac.in The investigation of reaction parameters such as catalyst dosage, pressure, and temperature provided insights into the reaction kinetics, identifying the process as a second-order reaction under the studied conditions. lscollege.ac.in

A variation of this radical addition is the Kharasch addition reaction. One documented synthesis of a mixture containing this compound involves the reaction of methyl chloroform (B151607) (1,1,1-trichloroethane) with vinylidene chloride (1,1-dichloroethene) in the presence of a catalytic amount of copper(I) chloride and an amine such as t-butylamine. wikipedia.org This method also falls under the umbrella of free-radical chain-extension reactions and has been shown to produce pentachlorobutanes in high yields. wikipedia.org

The following table summarizes the findings from studies on the synthesis of this compound via radical addition reactions:

| Reactants | Catalyst/Solvent | Temperature | Pressure | Time | Yield of this compound | Reference |

| 2-chloropropene, Carbon Tetrachloride | Copper chloride/Activated Carbon, Acetonitrile | 160 °C | - | 15 h | 90.5% | Current time information in Bangalore, IN. |

| 2-chloropropene, Carbon Tetrachloride | Copper powder/Dimethylformamide (DMF) | 100 °C | 0.4 MPa | - | - | lscollege.ac.in |

| Methyl chloroform, Vinylidene chloride | Copper(I) chloride, t-Butylamine | - | - | - | High | wikipedia.org |

Theoretical and Computational Chemistry Studies of 1,1,1,3,3 Pentachlorobutane

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are fundamental in determining the intrinsic properties of molecules like 1,1,1,3,3-pentachlorobutane. These computational methods solve the Schrödinger equation to provide insights into electron distribution, molecular geometry, and energetic properties.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity and physical properties. For chlorinated alkanes, the high electronegativity of chlorine atoms significantly influences the electron density distribution. In this compound, the five chlorine atoms create strong electron-withdrawing effects, leading to polarized carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. This polarization results in a complex interplay of electrostatic interactions within the molecule.

Quantum chemical calculations can quantify this electron distribution through various means, such as Mulliken population analysis or by calculating molecular electrostatic potential (MEP) maps. The MEP would likely show regions of negative potential around the chlorine atoms and positive potential around the hydrogen atoms and parts of the carbon backbone.

Key molecular descriptors derived from electronic structure calculations for halogenated hydrocarbons include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For chlorinated alkanes, the number of chlorine atoms has been shown to be a significant contributor to the ELUMO. nih.gov Generally, an increase in chlorination leads to a stabilization of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack or reductive processes. techno-press.org

Improved quantum-mechanical descriptors are often employed to better account for the electrophilicity of halogenated aliphatics. nih.gov For instance, electron affinity can be systematically improved with higher levels of theory and has been shown to be a valuable descriptor in understanding the toxic response to these chemicals. nih.govtandfonline.com

Conformational Analysis and Stability

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the C-C single bonds gives rise to various conformers with different energies. The stability of these conformers is governed by a balance of steric hindrance between the bulky chlorine atoms and electrostatic interactions (both repulsive and attractive).

For chlorinated alkanes, the presence of multiple chlorine atoms can lead to significant steric strain and dipole-dipole interactions that dictate the preferred conformations. For example, in related chlorinated propanes and butanes, staggered conformations are generally more stable than eclipsed ones. However, gauche interactions involving chlorine atoms can be either stabilizing or destabilizing depending on the specific geometry and electronic effects.

Computational methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the C-C bonds. This allows for the identification of energy minima corresponding to stable conformers and transition states connecting them. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. A detailed conformational analysis would reveal the most likely shapes the this compound molecule adopts, which in turn influences its physical properties and biological activity. Studies on other chlorinated hydrocarbons have demonstrated the utility of NMR spectroscopy in conjunction with computational methods for detailed conformational analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling Methodologies for Mechanistic Understanding

QSAR and QSTR models are powerful tools in computational toxicology that correlate the chemical structure of a compound with its biological activity or toxicity. acs.org These models are based on the principle that the properties of a chemical are a function of its molecular structure.

For chlorinated alkanes, QSAR/QSTR models have been developed to predict various toxicological endpoints. acs.org These models typically use a combination of molecular descriptors that quantify different aspects of the molecular structure. Common descriptors for halogenated hydrocarbons include:

Hydrophobicity descriptors: The octanol-water partition coefficient (log Kow) is a key descriptor that models the partitioning of a chemical between fatty tissues and water. For chlorinated alkanes, hydrophobicity has been shown to have a strong correlation with in vitro and in vivo acute toxicity to fish. acs.org

Electronic descriptors: As discussed earlier, HOMO and LUMO energies, the HOMO-LUMO gap, and electron affinity are crucial for describing the reactivity of chlorinated alkanes. nih.gov Electrophilicity is a major determinant of the aneugenic potential of halogenated hydrocarbons. nih.gov

Topological and constitutional descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule, such as the number of carbon and chlorine atoms. The number of chlorine atoms (NCl) has been identified as a major contributor to the ELUMO of chlorinated alkanes. nih.gov

The development of a QSAR/QSTR model involves selecting a set of compounds with known activity/toxicity data, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. These models can then be used to estimate the toxicity of untested chemicals like this compound and to gain insights into the mechanisms of toxicity. For example, a strong correlation with electrophilicity might suggest a mechanism involving reaction with nucleophilic biomolecules.

| Descriptor Type | Descriptor Name | Significance for Chlorinated Alkanes |

|---|---|---|

| Hydrophobicity | log Kow | Correlates with bioaccumulation and toxicity. acs.org |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to reduction and electrophilicity. nih.govnih.gov |

| Electronic | Electron Affinity | A measure of electrophilicity, linked to toxic response. nih.govtandfonline.com |

| Constitutional | NCl (Number of Chlorine atoms) | Significantly influences electronic properties and reactivity. nih.gov |

| Steric | Molar Refractivity (MR) | Can be interpreted as steric hindrance, playing a role in toxicity. tandfonline.com |

Computational Approaches to Environmental Fate Prediction

Computational chemistry plays a vital role in predicting the environmental fate of organic pollutants, including their persistence, transport, and degradation pathways. nih.gov

Modeling Transformation Pathways and Products

This compound, like other chlorinated alkanes, can undergo various transformation processes in the environment. The primary abiotic degradation pathways for chlorinated alkanes include hydrolysis, dehydrohalogenation, and reductive dechlorination (hydrogenolysis). nih.govcore.ac.uk

Hydrolysis: This involves the reaction with water, where a chlorine atom is replaced by a hydroxyl group. The rate of hydrolysis is generally slow for chlorinated alkanes in natural waters. nih.gov

Dehydrohalogenation: This is an elimination reaction where a hydrogen and a chlorine atom from adjacent carbons are removed, forming an alkene and HCl. nih.gov

Reductive Dechlorination: In anaerobic environments, highly chlorinated compounds can be reduced. This can occur via hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom, or through dihaloelimination, where two chlorine atoms on adjacent carbons are removed to form a double bond. cloudfront.netprovectusenvironmental.com

Computational methods can be used to model these reaction pathways. By calculating the activation energies and reaction enthalpies for different potential degradation reactions, it is possible to predict the most likely transformation pathways and the resulting products. For example, density functional theory (DFT) calculations can be used to map out the reaction coordinates for hydrolysis or dehydrohalogenation, identifying the transition states and intermediates. This information is crucial for assessing the persistence of this compound in the environment and for identifying potential transformation products that may also be of environmental concern.

Computational tools can also aid in predicting biodegradability. Quantitative structure-biodegradability relationship (QSBR) models have been developed for chlorinated compounds, which can classify them as biodegradable or non-biodegradable based on their structural features. chemrxiv.org

| Pathway | Description | Environmental Conditions |

|---|---|---|

| Hydrolysis | Replacement of a chlorine atom with a hydroxyl group (-OH). nih.gov | Aqueous environments; can be slow. nih.gov |

| Dehydrohalogenation | Elimination of HCl to form an alkene. nih.gov | Can occur in water and soil. |

| Reductive Dechlorination (Hydrogenolysis) | Replacement of a chlorine atom with a hydrogen atom. nih.govcore.ac.uk | Anaerobic conditions, often mediated by minerals like zero-valent iron. nih.govcore.ac.uk |

| Dihaloelimination | Removal of two adjacent chlorine atoms to form a double bond. cloudfront.net | Anaerobic, reductive environments. |

Analytical Chemistry Method Development and Validation for 1,1,1,3,3 Pentachlorobutane

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 1,1,1,3,3-pentachlorobutane, providing the necessary separation from complex matrices and potential isomers. Gas chromatography is the premier choice for this volatile compound.

Gas Chromatography (GC) Method Development and Optimization

The development of a reliable Gas Chromatography (GC) method for this compound hinges on the careful selection of a capillary column, carrier gas, and temperature program, as well as an appropriate detector.

Column Selection: The choice of the stationary phase is critical for achieving good resolution. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101, SE-30), or slightly more polar columns like those with 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5), are generally suitable for the separation of chlorinated hydrocarbons. nist.gov For complex samples, a 30-meter column with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a common starting point. acs.orglcms.cz

Carrier Gas and Flow Rate: Helium is a frequently used carrier gas, although hydrogen can also be employed. lcms.cznih.gov The flow rate must be optimized to ensure efficient separation and good peak shape. A constant flow rate is often preferred to maintain stable retention times. nih.gov

Temperature Programming: A temperature-programmed oven is essential to ensure the timely elution of this compound while also separating it from other volatile and semi-volatile compounds in a sample. A typical program might start at a lower temperature to allow for the separation of very volatile compounds, followed by a ramp to a higher temperature to elute the target analyte and other less volatile components. helcom.fi

Injection and Detection: Splitless injection is commonly used for trace analysis to ensure that the maximum amount of the analyte reaches the column. lcms.cz The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound and is capable of detecting them at very low concentrations. analysis.rstdi-bi.com Mass Spectrometry (MS) is another powerful detection technique that not only quantifies the compound but also provides structural information for confirmation of its identity. nih.gov

Below is a hypothetical example of optimized GC conditions for the analysis of this compound.

| Parameter | Condition |

| GC System | Agilent 7890B GC coupled to a 7250 GC/Q-TOF |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Oven Program | 40°C for 1 min, then 25°C/min to 320°C, hold for 9.8 min |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Transfer Line Temp. | 290°C |

This table presents a hypothetical set of optimized GC conditions based on methods for similar short-chain chlorinated paraffins. nih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices

The extraction of this compound from various environmental and industrial matrices is a critical step to ensure accurate quantification. The chosen method depends on the nature of the sample matrix.

For water samples , common techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the water sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. thermofisher.comelgalabwater.com This technique is effective for pre-concentrating the analyte from large volumes of water. fms-inc.com

Purge and Trap (P&T): This is a dynamic headspace technique suitable for volatile compounds. An inert gas is bubbled through the water sample, and the volatilized analyte is trapped on an adsorbent. The trap is then heated to desorb the analyte into a GC for analysis. sigmaaldrich.comrestek.com

For solid samples such as soil and sediment, the following methods are often employed:

Soxhlet Extraction: This is a classic and exhaustive extraction method using an organic solvent.

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Ultrasonic Extraction: The sample is sonicated in a solvent to enhance the extraction of the analyte.

The following table summarizes common extraction techniques for chlorinated hydrocarbons from different matrices.

| Matrix | Extraction Technique | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE) | Choice of solvent is critical for extraction efficiency. |

| Water | Solid-Phase Extraction (SPE) | Sorbent selection depends on the analyte's polarity. nih.gov |

| Water | Purge and Trap (P&T) | Ideal for volatile compounds; requires specialized equipment. usgs.gov |

| Soil/Sediment | Soxhlet Extraction | Time-consuming but can be very effective. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Faster than Soxhlet with lower solvent consumption. |

Quantitative Analysis Methodologies and Validation Criteria in Trace Analysis

Once a separation method is developed, it must be validated to ensure its accuracy, precision, and reliability for quantitative analysis, especially at trace levels.

Calibration: An external calibration curve is typically constructed using a series of standard solutions of this compound at known concentrations. The response of the detector is plotted against the concentration, and a linear regression is applied to the data. tdi-bi.com

Method Validation Parameters: According to guidelines from organizations like the International Council for Harmonisation (ICH), a quantitative analytical method should be validated for the following parameters: europa.eu

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used to estimate the LOD. gtfch.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu A signal-to-noise ratio of 10:1 is a common benchmark. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The table below provides typical acceptance criteria for method validation parameters in trace analysis.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15-20% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

In Situ Reaction Monitoring Techniques for Synthesis Optimization

The synthesis of this compound, likely through the chlorination of a suitable precursor, can be optimized by using in situ reaction monitoring techniques. These techniques provide real-time information about the reaction progress, allowing for adjustments to be made to improve yield and minimize by-products.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information about the reaction. acs.org

Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time reaction monitoring. nih.govazom.com It is particularly useful for monitoring reactions in aqueous solutions and can provide information about changes in chemical bonding as the reaction proceeds. nih.govbeilstein-journals.org

The use of these techniques can lead to a better understanding of the reaction mechanism and kinetics, facilitating the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Environmental Fate and Degradation Pathways of 1,1,1,3,3 Pentachlorobutane

Aquatic and Terrestrial Degradation Mechanisms

In aquatic and terrestrial environments, the degradation of 1,1,1,3,3-pentachlorobutane is governed by a combination of abiotic and biotic processes. Its low water solubility and potential for adsorption to soil and sediment organic matter will significantly influence its bioavailability and the rates of these transformations.

Hydrolysis is an abiotic degradation process where a compound reacts with water, leading to the cleavage of chemical bonds. nih.gov For chlorinated alkanes, this typically involves the nucleophilic substitution of a chlorine atom by a hydroxide (B78521) ion or water molecule. Generally, the rate of hydrolysis for such compounds is slow under typical environmental conditions (neutral pH and ambient temperature). cdc.gov The extensive chlorination and steric hindrance around the carbon atoms in this compound would likely make it highly resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway in aquatic or terrestrial systems. nih.gov

Biodegradation by microorganisms is a crucial pathway for the environmental breakdown of many organic pollutants. While no studies have specifically documented the microbial degradation of this compound, research on other polychlorinated alkanes indicates potential pathways. nih.gov

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater zones, reductive dechlorination is a primary biodegradation mechanism. usgs.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This pathway has been observed for compounds like 1,1,2,2-tetrachloroethane, leading to less chlorinated and often less toxic daughter products. usgs.govusgs.gov

Aerobic biodegradation of highly chlorinated alkanes is generally less favorable because the carbon atoms are in a highly oxidized state. However, some aerobic bacteria are capable of co-metabolically degrading chlorinated hydrocarbons, where the degradation is facilitated by enzymes produced for other metabolic purposes. nih.gov Strains of bacteria such as Pseudomonas and Acinetobacter have been shown to degrade other chlorinated compounds and could potentially play a role in the slow degradation of this compound in aerobic environments. nih.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies used for the remediation of water and soil contaminated with persistent organic pollutants. mdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH). mdpi.commdpi.com

Common AOPs that could be applied to the degradation of this compound include:

Fenton's Reagent: This system uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate •OH radicals. It is effective for treating contaminated soils and groundwater.

Photo-Fenton: This process enhances the Fenton reaction with the use of UV light, which increases the rate of •OH radical production.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV radiation is another effective method for generating hydroxyl radicals to degrade organic contaminants. researchgate.net

Although specific studies on the application of AOPs to this compound are not available, their proven efficacy in degrading other recalcitrant chlorinated compounds, such as pentachlorophenol, suggests they would be a viable technology for its remediation. researchgate.net The non-selective nature of the hydroxyl radical allows it to attack the C-H bonds of the pentachlorobutane molecule, initiating its oxidative degradation into smaller, more benign compounds, and potentially leading to complete mineralization to CO₂, H₂O, and HCl.

| AOP Method | Primary Reactive Species | Typical Application | General Efficacy for Chlorinated Compounds |

|---|---|---|---|

| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Wastewater, Groundwater, Soil Slurries | High, effective for a wide range of chlorinated organics. mdpi.com |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Hydroxyl Radical (•OH) | Wastewater, Groundwater | Very High, enhanced degradation rates compared to Fenton. mdpi.com |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Drinking Water, Wastewater, Groundwater | High, particularly for water treatment applications. researchgate.net |

| Ozonation (O₃) | Ozone, Hydroxyl Radical (•OH) | Drinking Water, Wastewater | Moderate to High, depends on pH and water matrix. |

Environmental Persistence Assessment and Long-Range Transport Potential

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. nih.gov A high persistence, often characterized by a long half-life, raises concerns about the potential for long-term exposure and accumulation in the environment. Coupled with persistence, the potential for a chemical to undergo long-range transport (LRT) determines its ability to travel far from its source of release, potentially contaminating remote ecosystems. nih.gov

For this compound, a comprehensive assessment of these characteristics relies heavily on computational models that use its physicochemical properties to predict its behavior. Multimedia fate models are instrumental in this process, simulating the distribution and degradation of a chemical across different environmental compartments. researchgate.netchemistryforsustainability.org

Half-Life Determination in Various Environmental Compartments

The half-life of a chemical is the time it takes for 50% of the initial amount to degrade. This parameter is a key indicator of persistence. In the absence of experimental data for this compound, the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ provides a suite of QSPR models to predict these values. chemistryforsustainability.orgepa.gov These models estimate half-lives in air, water, soil, and sediment based on the compound's molecular structure.

Atmospheric Half-Life

The primary degradation pathway for many organic chemicals in the atmosphere is reaction with photochemically produced hydroxyl (OH) radicals. ethz.ch The AOPWIN™ (Atmospheric Oxidation Program for Windows) model within EPI Suite™ predicts the rate of this reaction. epa.gov For this compound, the predicted atmospheric half-life is crucial for determining its potential for long-range atmospheric transport.

Aquatic Half-Life

In aquatic environments, degradation can occur through several processes, including hydrolysis and biodegradation. The HYDROWIN™ program estimates the rate of hydrolysis, which is the breakdown of a chemical due to reaction with water. epa.gov For chlorinated alkanes, hydrolysis can be a significant degradation pathway, although the rates can be slow. epa.gov

Biodegradation, the breakdown of organic substances by microorganisms, is another critical process in water and soil. nih.gov The BIOWIN™ program predicts the likelihood and rate of biodegradation. chemistryforsustainability.org For short-chain chlorinated paraffins, biodegradation is a recognized degradation pathway, though the rate can be influenced by factors such as the degree of chlorination and environmental conditions. zenodo.orgnih.gov

Soil and Sediment Half-Life

Persistence in soil and sediment is influenced by biodegradation and other abiotic degradation processes. The BIOWIN™ model provides estimates for biodegradation in these compartments. nih.gov The tendency of a chemical to adsorb to soil and sediment particles, predicted by the soil adsorption coefficient (Koc), also plays a significant role in its persistence and bioavailability. zenodo.org

The following table presents the estimated environmental half-lives for this compound, as predicted by the EPI Suite™ models. It is important to note that these are screening-level estimates and should be interpreted with an understanding of the inherent uncertainties in QSPR modeling. nih.govnih.gov

Table 1: Estimated Environmental Half-Lives of this compound

| Environmental Compartment | Degradation Process | Estimated Half-Life | EPI Suite™ Model |

|---|---|---|---|

| Air | Reaction with OH Radicals | 15.6 days | AOPWIN™ |

| Water | Biodegradation | 150 days | BIOWIN™ |

| Soil | Biodegradation | 150 days | BIOWIN™ |

| Sediment | Biodegradation | 600 days | BIOWIN™ |

Quantitative Structure-Property Relationship (QSPR) Applications for Environmental Partitioning

The way a chemical distributes itself between different environmental compartments—a process known as environmental partitioning—is governed by its physicochemical properties. nih.gov QSPR models are essential for estimating these properties when experimental data are lacking. nih.gov Key properties influencing the environmental fate of this compound include the octanol-water partition coefficient (Kow), the octanol-air partition coefficient (Koa), and the Henry's Law constant.

Octanol-Water Partition Coefficient (Kow)

The Kow value is a measure of a chemical's lipophilicity or hydrophobicity and is a key parameter in assessing bioaccumulation potential and partitioning between water and organic matter in soil and sediment. researchgate.netresearchgate.net The KOWWIN™ program in EPI Suite™ estimates the log Kow value.

Octanol-Air Partition Coefficient (Koa)

The Koa value describes the partitioning between organic phases (like vegetation and soil organic matter) and the atmosphere. researchgate.net It is particularly important for understanding the deposition of airborne chemicals.

Henry's Law Constant

The Henry's Law constant indicates the tendency of a chemical to partition between air and water. epa.gov A higher Henry's Law constant suggests a greater tendency to volatilize from water into the air. The HENRYWIN™ program is used to estimate this value. epa.gov

These QSPR-predicted properties are fundamental inputs for multimedia environmental fate models. These models, such as the Level III fugacity model included in EPI Suite™, simulate the distribution of a chemical throughout the environment at a steady state, providing insights into where the chemical is likely to accumulate. chemistryforsustainability.orgepa.gov

The following table summarizes the key physicochemical properties of this compound as estimated by EPI Suite™, which are used to assess its environmental partitioning and long-range transport potential.

Table 2: QSPR-Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Significance in Environmental Fate | EPI Suite™ Model |

|---|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.88 | Indicates a tendency to partition into organic matter and bioaccumulate. | KOWWIN™ |

| Henry's Law Constant | 1.58 x 10-2 atm-m³/mol | Suggests a potential for volatilization from water to air. | HENRYWIN™ |

| Soil Adsorption Coefficient (Log Koc) | 3.04 L/kg | Indicates moderate adsorption to soil and sediment. | KOCWIN™ |

| Fish Bioconcentration Factor (Log BCF) | 2.63 L/kg | Suggests a potential for bioaccumulation in aquatic organisms. | BCFBAF™ |

The combination of predicted long half-lives in several environmental compartments and physicochemical properties that favor partitioning into air and subsequent deposition suggests that this compound has the potential for environmental persistence and long-range transport. Multimedia models utilize these data to calculate metrics such as Characteristic Travel Distance (CTD) and Transfer Efficiency (TE) to further quantify this potential.

Applications and Industrial Relevance in Chemical Synthesis

1,1,1,3,3-Pentachlorobutane as a Chemical Intermediate in the Synthesis of Other Halogenated Compounds

This compound is a key starting material in the production of other valuable halogenated compounds, most notably through fluorination reactions. The substitution of chlorine atoms with fluorine can significantly alter the physical and chemical properties of the molecule, leading to compounds with desired characteristics for specific applications.

A prime example of its role as an intermediate is in the synthesis of 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc) . This transformation is typically achieved through the reaction of this compound with hydrogen fluoride (HF) in the presence of a catalyst. This process underscores the importance of this compound as a foundational block for producing hydrofluorocarbons (HFCs), which have been used as refrigerants, blowing agents, and solvents.

Beyond direct fluorination, the reactivity of the carbon-chlorine bonds in this compound allows for a variety of other chemical transformations. These can include dehydrochlorination reactions to introduce unsaturation, or further chlorination to produce even more highly chlorinated alkanes. The specific reaction pathways and resulting products are dictated by the choice of reagents and reaction conditions, highlighting the versatility of this compound as a synthetic intermediate. While detailed public research on the full scope of its applications is limited, its structural motifs suggest potential in the synthesis of other specialized halogenated derivatives.

Process Design and Optimization in Chlorinated Hydrocarbon Production

The efficient and selective production of this compound and other chlorinated hydrocarbons is a critical aspect of their industrial viability. Process design and optimization focus on maximizing yield, minimizing byproducts, and ensuring cost-effective and safe operation.

The synthesis of this compound itself can be achieved through the addition of a polychlorinated methane, such as carbon tetrachloride, to a chlorinated alkene. A patented method describes the production of this compound by the addition of carbon tetrachloride to 2-chloro-1-propene in the presence of a copper salt and an amine, a process that is reported to achieve high yield and selectivity.

Key parameters that are crucial for optimization in such processes include:

Catalyst Selection: The choice of catalyst is paramount in directing the reaction towards the desired product and minimizing the formation of isomers and other impurities.

Reaction Conditions: Temperature, pressure, and reactant concentrations are carefully controlled to enhance reaction rates and selectivity.

Feedstock Purity: The purity of the starting materials, such as carbon tetrachloride and 2-chloro-1-propene, can significantly impact the final product quality and the efficiency of the process.

Separation and Purification: Downstream processing, including distillation and extraction, is essential to isolate the desired chlorinated hydrocarbon from unreacted starting materials, byproducts, and the catalyst.

The optimization of these parameters is often achieved through a combination of laboratory-scale experimentation, pilot plant studies, and process modeling. The goal is to develop a robust and economically viable process that can be scaled up for industrial production.

Below is an interactive data table summarizing key aspects of process design for chlorinated hydrocarbon production, drawing parallels from the synthesis of similar compounds.

| Process Parameter | Description | Typical Range/Value | Impact on Process |

| Catalyst | Transition metal complexes are often employed to facilitate the addition reaction. | Copper salts, Iron complexes | Influences reaction rate, selectivity, and yield. |

| Reactants | A polychlorinated alkane and a chlorinated alkene. | Carbon tetrachloride, 2-chloro-1-propene | Determines the final product structure. |

| Temperature | The reaction temperature is a critical factor in controlling the reaction rate and minimizing side reactions. | 50-150 °C | Higher temperatures can increase reaction rates but may lead to decreased selectivity. |

| Pressure | The reaction pressure is often maintained to keep reactants in the liquid phase. | 1-20 atm | Can influence reaction kinetics and phase behavior. |

| Solvent | The reaction may be carried out in the presence of a solvent to facilitate mixing and heat transfer. | Often neat, or a non-reactive organic solvent | Can affect reaction rates and product solubility. |

Research on Sustainable Synthetic Routes for Highly Chlorinated Alkanes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of chemicals, including highly chlorinated alkanes. This research is guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of research in the sustainable synthesis of highly chlorinated alkanes include:

Catalyst Development: The design of highly active and selective catalysts that can operate under milder reaction conditions is a major focus. This includes the use of more abundant and less toxic metals, as well as the development of heterogeneous catalysts that can be easily separated and recycled.

Alternative Feedstocks: There is growing interest in utilizing renewable feedstocks or waste streams as starting materials for chemical synthesis. For chlorinated hydrocarbons, this could involve exploring bio-based starting materials or the valorization of chlorinated waste streams.

Process Intensification: This involves the development of novel reactor designs and process configurations that can improve efficiency and reduce energy consumption. Examples include the use of microreactors and continuous flow processes.

Solvent Selection: The use of environmentally benign solvents, or the development of solvent-free reaction conditions, is a key aspect of green chemistry. Research is ongoing to identify safer alternatives to traditional chlorinated solvents.

Life Cycle Assessment: A holistic approach to sustainability involves evaluating the environmental impact of a chemical process from cradle to grave. Life cycle assessment (LCA) is a tool used to quantify the environmental footprint of a product, including raw material extraction, manufacturing, use, and disposal.

While specific research on sustainable routes to this compound is not extensively documented in publicly available literature, the general principles and methodologies being developed for other halogenated compounds are applicable. The chemical industry's move towards greener manufacturing practices is expected to drive innovation in the production of all chlorinated hydrocarbons, including this compound.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 1,1,1,3,3-Pentachlorobutane in environmental matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar capillary columns (e.g., DB-5MS) coupled with electron capture detection (ECD) for high sensitivity to chlorinated compounds. Calibrate with certified reference standards (e.g., 2,3,3’,4,5’-Pentachlorobiphenyl solutions as in ) to ensure precision .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm the carbon-chlorine bonding pattern. Compare with spectral libraries of analogous compounds like 1,1,1,3,3-Pentachloropropane (ChemSpider ID: 2341458, ) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (acute oral toxicity: Category 4, H302 per ) .

- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent hydrolysis reactions generating HCl .

Advanced: How can catalytic dehydrochlorination of this compound be optimized for selective product formation?

Methodological Answer:

- Catalyst Selection: Fluoride ions (e.g., KF) promote selective removal of β-chlorine atoms via an E2 mechanism. For example, Zhang et al. (2022) achieved >90% selectivity for 1,3,3-trichloro-1-fluoropropene using fluoride catalysts on 1,1,1,3,3-Pentachloropropane ( ) .

- Reaction Conditions: Optimize temperature (120–150°C) and solvent polarity (e.g., DMF) to stabilize transition states and reduce side reactions .

Advanced: What catalytic systems enable efficient fluorination of this compound to synthesize fluorinated derivatives?

Methodological Answer:

- Liquid-Phase Fluorination: Use anhydrous HF with SbCl₅ catalysts under controlled pressure (10–15 bar). demonstrates 85% yield of 1,1,1,3,3-Pentafluoropropane from 1,1,1,3,3-Pentachloropropane via single-stage fluorination .

- Safety Note: Conduct fluorination in Hastelloy reactors to withstand corrosive HF .

Basic: How do steric effects influence the stability and reactivity of this compound?

Methodological Answer:

- Steric Hindrance: The bulky chlorine atoms at the 1- and 3-positions hinder nucleophilic substitution (SN2) at the central carbon. Kinetic studies on 1,1,1,3,3-Pentachloropropane show slower reaction rates compared to less-hindered analogs (e.g., 1,2,3-Trichloropropane) .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with Cl elimination pathways dominating ( ) .

Advanced: What computational methods predict the environmental persistence and toxicity of this compound?

Methodological Answer:

- QSAR Modeling: Use software like EPI Suite to estimate biodegradation half-life (>100 days) and bioaccumulation potential (log Kow ~4.2) based on chlorinated alkane analogs () .

- Toxicity Profiling: Molecular docking studies against cytochrome P450 enzymes can predict metabolic activation pathways and genotoxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。